molecular formula C19H17F3N4O2S B2772540 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide CAS No. 1226438-73-8

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Cat. No.: B2772540
CAS No.: 1226438-73-8
M. Wt: 422.43
InChI Key: APMXBRXWAZPCLN-UHFFFAOYSA-N
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Description

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan and thiadiazole intermediates, followed by their coupling with the piperidine ring. The final step involves the introduction of the trifluoromethylphenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the thiadiazole ring can produce thiadiazoline derivatives.

Scientific Research Applications

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-chlorophenyl)piperidine-1-carboxamide
  • 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-methylphenyl)piperidine-1-carboxamide

Uniqueness

The presence of the trifluoromethyl group in 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it more suitable for certain applications compared to similar compounds.

Properties

IUPAC Name

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2S/c20-19(21,22)13-4-1-2-5-14(13)23-18(27)26-9-7-12(8-10-26)16-24-25-17(29-16)15-6-3-11-28-15/h1-6,11-12H,7-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMXBRXWAZPCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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